molecular formula C12H10FNO2 B3095203 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol CAS No. 1261958-94-4

6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol

Cat. No.: B3095203
CAS No.: 1261958-94-4
M. Wt: 219.21 g/mol
InChI Key: STLLIPVSWQPONZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol” were not found, related compounds are often synthesized through various methods such as the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Fluorescent Sensing

6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol and its derivatives have been extensively studied for their applications in fluorescent sensing. For instance, a water-soluble and small molecular weight fluorescent probe was developed for detecting Zn2+, showcasing a chelation enhanced fluorescence effect (Hagimori et al., 2011). Additionally, a fluorophore with a planar structure was synthesized, demonstrating a 'turn-off' response towards Cu2+ and Fe3+ ions and a wavelength-ratiometric response to H+ ions, indicating potential applications in water pollution monitoring (Darabi et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Compounds containing the this compound moiety have been evaluated for their potential antimicrobial and anti-inflammatory activities. A series of pyrimidine derivatives were synthesized and displayed improved anti-inflammatory and analgesic activities, underscoring the significance of the substituents in determining biological activity (Muralidharan et al., 2019). Moreover, pyrazoline and amino cyanopyridine derivatives were prepared and screened for their antimicrobial activities, highlighting the therapeutic potential of these compounds (Dangar et al., 2014).

Properties

IUPAC Name

6-(3-fluoro-4-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12-5-2-8(6-10(12)13)11-4-3-9(15)7-14-11/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLLIPVSWQPONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692572
Record name 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-94-4
Record name 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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